Product packaging for 4-Bromo-8-methoxy-2,6-dimethylquinoline(Cat. No.:)

4-Bromo-8-methoxy-2,6-dimethylquinoline

Cat. No.: B15065421
M. Wt: 266.13 g/mol
InChI Key: JAJYQYUPFNCCLH-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Heterocyclic Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science due to its presence in a wide range of biologically active compounds and functional materials. orientjchem.orgresearchgate.net This nitrogen-containing heterocycle is a key building block for the development of new therapeutic agents. researchgate.net The quinoline nucleus is found in numerous natural products, most notably the anti-malarial alkaloid quinine, and forms the core of many synthetic drugs with diverse pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. orientjchem.orgnih.govnih.gov The versatility of the quinoline ring allows it to interact with various biological targets, making it an attractive scaffold for drug design and discovery. orientjchem.orgbenthamdirect.com

The chemical structure of quinoline, with its fused benzene (B151609) and pyridine (B92270) rings, allows for a variety of chemical modifications. frontiersin.orgnih.gov It can undergo both electrophilic and nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups at different positions on the ring system. frontiersin.org This adaptability is crucial for fine-tuning the electronic and steric properties of quinoline derivatives to optimize their biological activity and physical characteristics. rsc.org The ability to readily modify the quinoline scaffold has fueled extensive research into its derivatives, leading to the discovery of novel compounds with enhanced efficacy and selectivity. rsc.orgrsc.org

Overview of Derivatization Strategies for Quinoline Systems

The functionalization of the quinoline ring is a key strategy in modern synthetic chemistry for creating a diverse library of compounds. rsc.orgrsc.org A variety of synthetic methods have been developed to introduce different substituents onto the quinoline core. Classical methods for synthesizing the quinoline ring itself often involve the condensation of anilines with carbonyl compounds, such as in the Skraup, Doebner-von Miller, and Friedländer syntheses. nih.govrsc.orgiipseries.org These methods can also be adapted to produce substituted quinolines by using appropriately substituted anilines or carbonyl compounds as starting materials.

Modern derivatization strategies often focus on the direct functionalization of the pre-formed quinoline ring through C-H bond activation. nih.govmdpi.com This approach is highly atom-economical and allows for the regioselective introduction of functional groups. Transition metal catalysis, particularly with palladium, rhodium, and copper, has been extensively used to facilitate C-H activation and subsequent coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. mdpi.commdpi.com These methods have enabled the synthesis of a wide array of functionalized quinolines that would be difficult to access through classical routes. mdpi.com

Other important derivatization strategies include:

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the quinoline ring is a common and important transformation. rsc.orgnih.gov Halogenated quinolines serve as versatile intermediates for further functionalization through cross-coupling reactions. nih.gov Metal-free halogenation methods have also been developed, offering more environmentally friendly alternatives. rsc.orgrsc.org

Alkylation and Arylation: The introduction of alkyl and aryl groups can significantly impact the biological activity of quinoline derivatives. hillsdale.edursc.org These groups can be introduced through various methods, including Friedel-Crafts reactions and transition metal-catalyzed cross-coupling reactions.

Introduction of Oxygen and Nitrogen Substituents: Alkoxy, amino, and other oxygen- and nitrogen-containing functional groups are frequently incorporated into the quinoline scaffold to modulate its properties. These groups can be introduced through nucleophilic aromatic substitution or by using substituted precursors in the initial quinoline synthesis.

Contextualizing 4-Bromo-8-methoxy-2,6-dimethylquinoline within Advanced Synthetic Methodologies for Halogenated and Alkoxy/Alkyl Substituted Quinolines

The compound this compound is a polysubstituted quinoline derivative that exemplifies the outcomes of advanced synthetic strategies. The synthesis of such a molecule requires precise control over the regioselectivity of several functionalization reactions. The presence of a bromo group at the 4-position, a methoxy (B1213986) group at the 8-position, and two methyl groups at the 2- and 6-positions highlights the convergence of different derivatization tactics.

The synthesis of halogenated quinolines, such as the 4-bromo substituted core, is a critical step in creating versatile building blocks for further chemical modification. nih.govnih.gov The bromine atom can be readily displaced or used in cross-coupling reactions to introduce a wide variety of other functional groups. The synthesis of 4-bromo-8-methoxyquinoline (B35057) has been reported, and this compound serves as a precursor for more complex derivatives. nih.gov

The introduction of the methoxy group at the 8-position and the methyl groups at the 2- and 6-positions are typically achieved through the use of appropriately substituted aniline (B41778) precursors in a classical quinoline synthesis. For instance, a substituted aniline bearing a methoxy group and a methyl group could be reacted with a carbonyl compound that provides the remaining atoms for the pyridine ring, including the second methyl group. The synthesis of related compounds like 8-bromo-2,6-dimethylquinoline (B1381944) has been documented in the scientific literature. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12BrNO B15065421 4-Bromo-8-methoxy-2,6-dimethylquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12BrNO

Molecular Weight

266.13 g/mol

IUPAC Name

4-bromo-8-methoxy-2,6-dimethylquinoline

InChI

InChI=1S/C12H12BrNO/c1-7-4-9-10(13)6-8(2)14-12(9)11(5-7)15-3/h4-6H,1-3H3

InChI Key

JAJYQYUPFNCCLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(N=C2C(=C1)OC)C)Br

Origin of Product

United States

Reactivity and Chemical Transformations of 4 Bromo 8 Methoxy 2,6 Dimethylquinoline Derivatives

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups or containing a heterocyclic nitrogen atom, as in the quinoline (B57606) system.

Displacement of Bromine at Position 4

The bromine atom at the 4-position of the quinoline ring is susceptible to displacement by various nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the quinoline nitrogen, which activates the C4 position towards nucleophilic attack. While direct studies on 4-Bromo-8-methoxy-2,6-dimethylquinoline are not extensively documented, the behavior of analogous 4-bromoquinolines suggests that a wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the bromide ion. The reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the quinoline ring is temporarily disrupted.

Table 1: Examples of Nucleophilic Aromatic Substitution on Bromoquinoline Systems

Bromoquinoline DerivativeNucleophileProductReference
4-Bromo-6-fluoroquinolineVarious Amines4-Amino-6-fluoroquinolinesGeneral Reactivity
4-Bromo-8-methoxyquinoline (B35057)Not SpecifiedPrecursor for radiohalogenation nih.gov
8-Bromo-4-chloro-6-methylquinolineNucleophilesSubstituted quinolines evitachem.com

This table is illustrative of the types of SNAr reactions bromoquinolines can undergo and does not represent specific experimental data for this compound.

Influence of Methoxy (B1213986) and Methyl Substituents on SNAr Reactivity in Quinoline Systems

The substituents on the quinoline ring play a crucial role in modulating the reactivity of the C4-bromo group towards nucleophilic substitution.

Methoxy Group at Position 8: The 8-methoxy group is an electron-donating group. Generally, electron-donating groups decrease the rate of SNAr reactions by destabilizing the negatively charged Meisenheimer intermediate. However, its position on the benzo moiety of the quinoline ring means its deactivating effect on the C4 position is less pronounced than if it were on the pyridine (B92270) ring.

Methyl Groups at Positions 2 and 6: The methyl groups at positions 2 and 6 are also electron-donating. The 2-methyl group, being on the same ring as the reaction center, can have a more direct electronic influence. Both methyl groups will increase the electron density of the quinoline ring system, which is expected to slow down the rate of nucleophilic attack compared to an unsubstituted 4-bromoquinoline.

In concert, the methoxy and two methyl groups in this compound are anticipated to render the C4 position less reactive towards SNAr compared to an unadorned 4-bromoquinoline.

Activation Strategies for SNAr Reactions

Given the potential for reduced reactivity due to the electron-donating substituents, strategies to activate the quinoline ring for SNAr reactions may be necessary. One common approach is the introduction of a strong electron-withdrawing group, such as a nitro group, onto the quinoline scaffold. Nitration of bromoquinolines can significantly enhance the electrophilicity of the carbon bearing the bromine, thereby facilitating nucleophilic attack. The position of nitration would be critical, with nitro groups at positions ortho or para to the C4-bromo group having the most pronounced activating effect.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and halogenated quinolines are excellent substrates for these transformations.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura coupling)

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with a halide. This compound is an ideal candidate for such reactions. The C4-bromo bond can readily participate in the catalytic cycle of the Suzuki-Miyaura reaction, which involves oxidative addition, transmetalation, and reductive elimination.

This methodology would allow for the introduction of a wide variety of aryl, heteroaryl, and vinyl groups at the 4-position of the quinoline core. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, would need to be optimized for this specific substrate.

Table 2: Potential Suzuki-Miyaura Coupling Reactions of this compound

Coupling Partner (Organoboron Compound)Potential Product
Phenylboronic acid4-Phenyl-8-methoxy-2,6-dimethylquinoline
2-Thienylboronic acid8-Methoxy-2,6-dimethyl-4-(thiophen-2-yl)quinoline
Vinylboronic acid8-Methoxy-2,6-dimethyl-4-vinylquinoline

This table illustrates potential synthetic outcomes and is not based on reported experimental results for this compound.

Other Transition Metal-Catalyzed Transformations of Halogenated Quinolines

Beyond the Suzuki-Miyaura coupling, the bromine atom at the 4-position of this compound can serve as a handle for various other transition metal-catalyzed transformations. These include, but are not limited to:

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes to form 4-alkynylquinolines. nih.gov

Heck Coupling: Palladium-catalyzed reaction with alkenes to introduce a vinyl group at the 4-position.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form 4-aminoquinolines.

Stille Coupling: Palladium-catalyzed reaction with organostannanes.

Negishi Coupling: Palladium- or nickel-catalyzed coupling with organozinc reagents.

The choice of catalyst and reaction conditions would be crucial in determining the outcome and efficiency of these transformations. The electronic and steric effects of the methoxy and methyl substituents would also influence the reactivity of the C4-bromo group in these catalytic cycles.

Electrophilic Aromatic Substitution on the Quinoline Ring System

The quinoline ring system is a bicyclic heteroaromatic compound consisting of a benzene (B151609) ring fused to a pyridine ring. Electrophilic aromatic substitution (SEAr) on the quinoline scaffold predominantly occurs on the more electron-rich benzene ring (carbocycle) rather than the electron-deficient pyridine ring. quimicaorganica.orgiust.ac.iryoutube.com The regioselectivity is dictated by the stability of the Wheland intermediate formed upon attack by the electrophile, with substitution at the C5 and C8 positions being the most favored pathways. quimicaorganica.orgimperial.ac.uk

In the case of this compound, the directing effects of the existing substituents must be considered:

8-methoxy group: The methoxy group is a powerful ortho-, para-directing activating group. Since it is located at C8, it strongly activates the C7 and, to a lesser extent, the C5 positions for electrophilic attack.

6-methyl group: The methyl group is a weakly activating ortho-, para-director, activating the C5 and C7 positions.

Given these factors, electrophilic attack is most likely to occur at the C5 and C7 positions. The C8 position is already substituted. Nitration (using fuming HNO₃/H₂SO₄) and sulfonation would be expected to yield a mixture of 5- and 7-substituted products. iust.ac.irimperial.ac.uk

Halogenation reactions on substituted quinolines are well-documented. For 8-methoxyquinoline, electrophilic halogenation with reagents like N-bromosuccinimide (NBS) or elemental bromine can lead to substitution at the C5 and C7 positions. acs.orgacgpubs.org A metal-free protocol for the specific C5-halogenation of 8-substituted quinolines has also been developed, utilizing trihaloisocyanuric acid as the halogen source. rsc.org Therefore, under specific conditions, selective halogenation at the C5 position of the this compound scaffold could be achieved.

Reaction TypeReagentsExpected Major Products
NitrationHNO₃/H₂SO₄5-Nitro- and 7-Nitro-derivatives
SulfonationFuming H₂SO₄5-Sulfonyl- and 7-Sulfonyl-derivatives
BrominationBr₂/H₂SO₄ or NBS5-Bromo- and 7-Bromo-derivatives
C5-HalogenationTrihaloisocyanuric acid5-Halo-derivative

Oxidation Reactions of the Quinoline Moiety

The nitrogen atom in the quinoline ring can be readily oxidized to form a quinoline N-oxide using various oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or dimethyldioxirane. researchgate.netacs.org This transformation significantly alters the electronic properties and reactivity of the quinoline system.

The formation of the N-oxide has several key consequences:

Activation for Nucleophilic Attack: The N-oxide group increases the electrophilicity of the pyridine ring, particularly at the C2 and C4 positions, making them susceptible to nucleophilic attack.

Directing Group for C-H Functionalization: The N-oxide can function as a directing group, facilitating regioselective C-H functionalization at the C2 and C8 positions under both metal-catalyzed and metal-free conditions. researchgate.netresearchgate.net This has been exploited for a variety of transformations including amination, arylation, alkenylation, and sulfonylation. researchgate.netnih.govacs.org

Altered Reactivity in Electrophilic Substitution: The N-oxide is a deactivating group for electrophilic substitution on the carbocyclic ring, but it directs incoming electrophiles to the C4 position of the pyridine ring.

For this compound, N-oxidation would produce this compound 1-oxide. The presence of the methyl group at the C2 position may introduce steric hindrance, potentially reducing the rate of N-oxidation compared to unsubstituted quinoline. researchgate.net The resulting N-oxide would be a versatile intermediate for further functionalization, particularly for introducing nucleophiles at the C2 position in deoxygenative coupling reactions. nih.govbeilstein-journals.org

TransformationReagent/Catalyst SystemPosition of Functionalization
C2-SulfonylationRSO₂Cl / CS₂/Et₂NHC2
C2-HeteroarylationN-sulfonyl-1,2,3-triazolesC2
C2-SulfonylationAryl Sulfonyl Chlorides / Cu-catalystC2
C4-AminationMorpholine / Cu(OAc)₂ (in CH₂Cl₂)C4

The methyl groups at the C2 and C6 positions on the this compound scaffold are potential sites for oxidation. The C2-methyl group is generally more activated due to its position adjacent to the heterocyclic nitrogen atom. Selective oxidation of these methyl groups to the corresponding carbaldehydes (formyl groups) is a valuable transformation for introducing further complexity.

Several methods have been developed for this purpose:

Selenium Dioxide (SeO₂): This is a classic reagent for the oxidation of activated methyl groups on heterocyclic rings to aldehydes. It is expected to selectively oxidize the C2-methyl group of the target compound to yield 4-Bromo-8-methoxy-6-methylquinoline-2-carbaldehyde.

Hypervalent Iodine(III) Reagents: A metal-free protocol using reagents like phenyliodine diacetate (PIDA) has been shown to be effective for the chemoselective oxidation of 4-methylquinolines to quinoline-4-carbaldehydes. researchgate.net

Iodine/DMSO/O₂ System: Another metal-free method involves using a catalytic amount of iodine in dimethyl sulfoxide (B87167) (DMSO) under an oxygen atmosphere to convert methylheteroarenes into the corresponding aldehydes. researchgate.net

Under more vigorous conditions, using reagents like hot alkaline potassium permanganate (B83412) (KMnO₄), the methyl groups can be oxidized further to carboxylic acids. youtube.com The selectivity between the C2 and C6 methyl groups would depend on the specific reaction conditions employed, with the C2 position being the more likely site of initial oxidation. nih.gov

Functional Group Interconversions on the this compound Scaffold

The existing bromo and methoxy functional groups on the quinoline core serve as handles for a variety of synthetic modifications through functional group interconversions.

Reactions of the 4-Bromo Substituent: The bromine atom at the C4 position is on the electron-deficient pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr), similar to a 4-halopyridine. iust.ac.ir It can be displaced by a range of nucleophiles, such as alkoxides, phenoxides, and amines, to generate diverse derivatives. researchgate.net Furthermore, the C-Br bond is a prime site for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki (with boronic acids), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines) couplings would allow for the introduction of aryl, alkynyl, and amino groups, respectively, at the C4 position. researchgate.net

Reactions of the 8-Methoxy Substituent: The methoxy group is an ether linkage. Under strongly acidic conditions, such as with hydrobromic acid (HBr), it can undergo ether cleavage to yield the corresponding 8-hydroxyquinoline (B1678124) derivative. nih.gov This transformation can sometimes occur as an unexpected side reaction during electrophilic bromination, where HBr is generated in situ. nih.gov The resulting hydroxyl group can then be used for further functionalization, such as O-alkylation or conversion to a sulfonate ester for subsequent coupling reactions.

Dearomatization Strategies and Cycloaddition Reactions of Quinolines

Dearomatization reactions convert flat, aromatic systems into three-dimensional, saturated, or partially saturated structures, which is a topic of significant interest in medicinal chemistry. nih.govacs.orgacs.org For quinolines, these transformations disrupt the aromaticity of the ring system to create complex polycyclic scaffolds.

Photocycloaddition Reactions: One of the most powerful methods for the dearomatization of quinolines is through photochemical cycloaddition reactions. nih.gov These reactions typically involve the excitation of the quinoline to its triplet excited state, which then behaves like a diradical and undergoes stepwise cycloaddition with an alkene. escholarship.orgnih.gov

Intermolecular [4+2] and para-Cycloadditions: The reaction of quinolines with various alkenes, mediated by a photosensitizer and sometimes a Lewis acid, can lead to highly regio- and diastereoselective [4+2] or para-cycloaddition products. escholarship.orgnih.gov The reaction proceeds by breaking the aromaticity of the benzene portion of the quinoline ring to form bridged polycyclic products. nih.gov

[2+2] Photocycloadditions: Cascade reactions involving an initial dearomative [2+2] cycloaddition between a quinoline and an alkene, followed by a rearrangement, have been used to rapidly construct complex, strained ring systems. researchgate.net 4-Styrylquinolines are also known to undergo [2+2] photocycloaddition in the solid state. rsc.org

For this compound, it is anticipated that it would participate in such photochemical reactions with alkenes, leading to novel, complex, three-dimensional structures. The substitution pattern would influence the stereochemical and regiochemical outcome of the cycloaddition.

Other Dearomatization Strategies: Besides photocycloadditions, other methods include nucleophilic dearomatization, which often requires prior activation of the quinoline ring, for instance by N-alkylation to form a quinolinium salt. nih.govacs.org Annulation strategies, such as the [3+2] cycloaddition with aminocyclopropanes, also provide a route to dearomatized tetrahydroindolizine derivatives from quinolines. nih.gov

Advanced Spectroscopic and Structural Characterization of 4 Bromo 8 Methoxy 2,6 Dimethylquinoline

Infrared (IR) Spectroscopy for Functional Group Identification and Characterization

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of different bonds can be determined. For the compound 4-Bromo-8-methoxy-2,6-dimethylquinoline, a detailed IR spectral analysis would reveal key functional groups.

For illustrative purposes, a hypothetical table of expected IR absorption bands for this compound is presented below, based on the known characteristic absorption regions for its constituent functional groups. It is important to note that these are theoretical values and have not been experimentally verified for the title compound.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group Assignment
~3050-3000C-H stretchAromatic C-H
~2960-2850C-H stretchMethyl (CH₃) groups
~1600-1450C=C and C=N stretchQuinoline (B57606) ring system
~1250-1200C-O-C stretchAryl-alkyl ether (methoxy group)
~1050-1000C-O stretchMethoxy (B1213986) group
Below 800C-Br stretchBromo group

Theoretical and Computational Chemistry Studies of 4 Bromo 8 Methoxy 2,6 Dimethylquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of molecules. These computational methods provide insights into electronic structure, molecular geometry, and reactivity, which are crucial for the rational design of new chemical entities. For substituted quinolines, these calculations help in elucidating the effects of various functional groups on the quinoline (B57606) core.

Ab Initio Methods for Electronic Structure

Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These calculations, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous approach to solving the electronic Schrödinger equation. For quinoline derivatives, ab initio methods can be employed to determine the electronic ground state and excited states, offering a detailed picture of electron distribution and molecular orbitals. While computationally intensive, these methods are valuable for benchmarking results obtained from more approximate methods.

Density Functional Theory (DFT) Applications (e.g., B3LYP, B3PW91)

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance between accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the complex many-electron wavefunction. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91 (Becke, 3-parameter, Perdew-Wang-91) are hybrid functionals that incorporate a portion of exact exchange from Hartree-Fock theory, often leading to improved accuracy for a wide range of chemical systems. scirp.org

For a molecule like 4-Bromo-8-methoxy-2,6-dimethylquinoline, DFT calculations using functionals like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)) would be the standard approach to investigate its properties. researchgate.net These calculations are instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. For a substituted quinoline, this process would determine the precise bond lengths, bond angles, and dihedral angles.

Elucidation of Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its chemical behavior. Computational methods provide a powerful avenue to calculate various descriptors that quantify reactivity.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. scirp.org A smaller HOMO-LUMO gap generally implies higher reactivity.

For quinoline derivatives, the distribution and energies of these orbitals are heavily influenced by the nature and position of substituents on the quinoline ring.

Calculation of Electronic Chemical Potentials, Electrophilicity Indices, Hardness, and Softness

Based on the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to further characterize the chemical behavior of a molecule.

Electronic Chemical Potential (μ) : This descriptor measures the escaping tendency of electrons from an equilibrium system. It is calculated as the average of the HOMO and LUMO energies: μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Hardness is a measure of the resistance to a change in electron distribution or charge transfer. It is calculated from the HOMO-LUMO gap: η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S) : Softness is the reciprocal of hardness (S = 1 / η) and indicates a molecule's polarizability.

Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η).

Vibrational Frequency Analysis and Theoretical Spectroscopy for Spectral Assignment

Theoretical vibrational frequency analysis is a cornerstone of computational chemistry, providing a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. For this compound, this analysis is typically performed using Density Functional Theory (DFT), a method that offers a favorable balance between computational cost and accuracy.

The process begins with the geometry optimization of the molecule's ground state. The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a common choice for such calculations. physchemres.org Once the optimized geometry is obtained, the harmonic vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the nuclear coordinates.

These calculated frequencies, however, are known to systematically overestimate experimental values due to the approximations inherent in the theoretical models and the neglect of anharmonicity. To bridge this gap, the computed frequencies are often uniformly scaled. nih.gov The scaled theoretical spectrum can then be compared with an experimental spectrum, allowing for a detailed and reliable assignment of the observed vibrational bands to specific molecular motions.

The analysis of the Raman and infrared spectra of quinoline derivatives, supported by DFT calculations, has enabled the unambiguous characterization of the main vibrational bands. researchgate.net For this compound, key vibrational modes would include:

C-H stretching from the methyl groups and the aromatic quinoline core.

C=C and C=N stretching vibrations within the quinoline ring system.

C-O stretching of the methoxy (B1213986) group.

C-Br stretching , which is typically found in the lower frequency region of the spectrum.

Various bending and rocking modes associated with the substituents and the quinoline skeleton.

Potential Energy Distribution (PED) analysis is often employed to quantify the contribution of individual internal coordinates to each normal mode, providing a precise description of the vibrational character. mdpi.com

Table 1: Representative Theoretical Vibrational Frequencies for this compound

This table presents hypothetical yet representative data based on typical DFT calculations for substituted quinolines.

Calculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Vibrational Assignment (PED)
3100-30002976-2880Aromatic & Aliphatic C-H stretching
16201555Quinoline C=C/C=N stretching
15801517Quinoline ring stretching
14501392CH₃ asymmetric bending
12501200Aryl C-O stretching (methoxy)
10501008In-plane C-H bending
650624C-Br stretching

Computational Modeling of Reaction Mechanisms for Quinoline Transformations

Computational chemistry offers indispensable tools for elucidating the complex reaction mechanisms involved in the synthesis and functionalization of quinolines. rsc.org DFT calculations can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states.

For transformations involving this compound, such as nucleophilic substitution at the 4-position or electrophilic substitution on the quinoline ring, computational modeling can provide key insights. By calculating the activation energies (the energy barrier of the transition state) and reaction energies, chemists can predict the feasibility and selectivity of a proposed reaction pathway. acs.org

Several classical quinoline syntheses, like the Skraup, Doebner-von Miller, and Friedländer reactions, have been studied computationally to understand their mechanisms in detail. nih.govresearchgate.net These studies often explore different potential pathways, such as stepwise versus concerted mechanisms, and the role of catalysts. For instance, in a hypothetical transformation of this compound, computational models could be used to:

Model Transition States: Identify the geometry of the highest energy point along the reaction coordinate.

Calculate Activation Barriers: Determine the energy required to overcome the transition state, which correlates with the reaction rate.

Analyze Reaction Intermediates: Investigate the stability of any transient species formed during the reaction.

Evaluate Regioselectivity: Predict which site on the molecule is most likely to react in functionalization reactions.

These computational studies not only explain experimental observations but also guide the design of new synthetic routes with improved efficiency and selectivity. rsc.org

Solvent Effects on Molecular Stability and Reactivity: A Computational Perspective

The surrounding solvent can significantly influence the stability, structure, and reactivity of a molecule. Computational chemistry accounts for these effects using various solvent models, with the Polarizable Continuum Model (PCM) being one of the most widely used. kashanu.ac.ir In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium.

For this compound, PCM calculations can predict how its properties change from the gas phase to different solvent environments. Quantum chemical calculations can determine the dipole moment of quinoline derivatives, and comparing data for a vacuum and in solvents of varying polarities reveals the significant effect of the solvent. researchgate.net Key parameters that are evaluated include:

Solvation Energy: The energy change associated with transferring a molecule from the gas phase to a solvent. This indicates the molecule's stability in that solvent.

Geometrical Parameters: Solvents can cause slight changes in bond lengths and angles.

Spectroscopic Properties: Solvent polarity can shift the positions of absorption bands in UV-Vis and IR spectra.

Reactivity Descriptors: Global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated in different solvents to predict how the solvent modulates the molecule's reactivity. kashanu.ac.ir

Studies on quinoline derivatives have shown that both the structure of the molecule and the polarity of the solvent determine the change in solvation energy. researchgate.net Understanding these solvent effects is crucial for optimizing reaction conditions and for predicting the behavior of the molecule in biological systems.

Table 2: Illustrative Solvent Effects on the Dipole Moment of a Substituted Quinoline

This table contains representative data illustrating the expected trend.

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)
Gas Phase12.5
Toluene2.43.1
Acetone20.74.2
Water78.44.8

In Silico Design Principles for Substituted Quinoline Derivatives

The principles of in silico design are heavily utilized in medicinal chemistry to create novel molecules with specific biological activities. For substituted quinolines, which are known for a wide range of pharmacological properties, these computational techniques are invaluable for designing new therapeutic agents. researchgate.net

Starting with a scaffold like this compound, several computational strategies can be employed:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or other properties would enhance activity. mdpi.comresearchgate.net These maps guide the modification of the lead compound to design more potent derivatives.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.gov By simulating the interaction of a library of quinoline derivatives with a target's binding site, researchers can estimate the binding affinity (docking score) of each compound. This helps to prioritize which derivatives are most likely to be active and should be synthesized for experimental testing.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. These in silico predictions help to identify potential liabilities early in the drug design process, allowing for modifications to improve the compound's drug-like properties.

By integrating these computational approaches, researchers can rationally design new substituted quinoline derivatives based on the this compound template, optimizing for both potency against a biological target and favorable pharmacokinetic properties.

Applications of 4 Bromo 8 Methoxy 2,6 Dimethylquinoline in Advanced Chemical Synthesis and Materials Science Research

Role as a Key Intermediate and Building Block in Organic Synthesis

The strategic placement of functional groups on the 4-Bromo-8-methoxy-2,6-dimethylquinoline core makes it an exceptionally useful intermediate for synthetic chemists. The bromine atom at the C4 position is the most prominent feature, serving as a versatile anchor for a wide array of synthetic transformations, particularly transition-metal-catalyzed cross-coupling reactions.

Scaffold for the Construction of Complex Heterocyclic Systems

The inherent reactivity of the aryl bromide in this compound allows it to serve as a foundational scaffold for building more intricate heterocyclic systems. Chemists can leverage this reactivity to forge new carbon-carbon and carbon-heteroatom bonds, effectively "growing" new rings onto the quinoline (B57606) core. For instance, the bromine atom is an ideal handle for well-established palladium-catalyzed reactions.

Table 1: Potential Cross-Coupling Reactions for Heterocycle Synthesis

Reaction NameCoupling PartnerBond FormedPotential Product Class
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic AcidsC-CAryl/Heteroaryl-substituted quinolines
Sonogashira CouplingTerminal AlkynesC-C (sp)Alkynylquinolines (precursors to triazoles, etc.)
Buchwald-Hartwig AminationAmines, AmidesC-NAminoquinolines, fused N-heterocycles
Heck CouplingAlkenesC-C (sp²)Alkenylquinolines

These reactions enable the fusion of other heterocyclic systems, such as imidazoles, pyrazoles, or other quinoline moieties, onto the 4-position of the starting material. For example, the synthesis of 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline was achieved using a Suzuki reaction on a related bromo-dimethylquinoline, demonstrating the utility of the bromine atom in constructing complex, polycyclic aromatic systems. researchgate.net This approach allows for the modular assembly of complex structures with potential applications in materials science as fluorescent probes or in medicinal chemistry as biologically active agents.

Integration into Combinatorial Compound Libraries for Chemical Diversity

Combinatorial chemistry is a powerful tool for drug discovery and materials science, enabling the rapid synthesis of large numbers of related compounds (libraries) for high-throughput screening. The structure of this compound is well-suited for this purpose. The reactive bromo group serves as a point of diversification, where a common core can be reacted with a large panel of different building blocks.

By employing parallel synthesis techniques, a library of derivatives can be generated where the bromine atom is replaced by various substituents via the cross-coupling reactions mentioned previously (Suzuki, Sonogashira, etc.). This strategy allows for the systematic exploration of the chemical space around the quinoline scaffold, which is crucial for identifying structure-activity relationships (SAR) in drug development or structure-property relationships in materials science.

Precursor for the Synthesis of Diverse Quinoline-Based Frameworks

Beyond its direct use in cross-coupling, this compound can be a precursor to other valuable quinoline derivatives. The bromine atom can be transformed into other functional groups, further expanding its synthetic utility. For instance, lithium-halogen exchange can convert the aryl bromide into a highly reactive organolithium species. This intermediate can then be reacted with a variety of electrophiles to install a wide range of functional groups at the C4 position, such as aldehydes, ketones, carboxylic acids, or other alkyl/aryl groups.

Furthermore, the methoxy (B1213986) group at the C8 position offers another site for modification. Although less reactive than the C-Br bond, it can be demethylated to reveal a hydroxyl group. This 8-hydroxyquinoline (B1678124) motif is a well-known chelating agent and a common feature in biologically active molecules and radiopharmaceuticals. nih.govuni.luresearchgate.net The presence of both a modifiable bromo group and a latent hydroxyl group makes this compound a versatile precursor for a multitude of quinoline-based frameworks.

Utility in Medicinal Chemistry Research as a Privileged Molecular Framework

The quinoline ring system is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in the structures of approved drugs and biologically active compounds. nih.gov Its rigid bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, facilitating strong and specific interactions with biological targets. This compound embodies this privileged framework, offering synthetic versatility for the generation of diverse chemical structures aimed at therapeutic applications.

Strategies for Introducing Structural Diversity and Functional Groups into Quinoline Scaffolds

The primary strategy for introducing structural diversity using the this compound scaffold revolves around the selective functionalization of the C4 position. As detailed in section 6.1, the bromine atom is the key enabler for diversification.

Key Synthetic Strategies:

Palladium-Catalyzed Cross-Coupling: This remains the most powerful method for adding complexity. By coupling with a diverse set of boronic acids (Suzuki), amines (Buchwald-Hartwig), or alkynes (Sonogashira), chemists can rapidly generate analogs with varied steric and electronic properties. This is crucial for probing the binding pockets of enzymes or receptors.

Nucleophilic Aromatic Substitution (SNAr): While less common for aryl bromides unless activated, in certain heterocyclic systems, the C-Br bond can be displaced by strong nucleophiles to introduce groups like thiols or azides, which can be further functionalized.

Modification of Existing Substituents: The methyl groups at C2 and C6, while generally stable, can potentially be functionalized through radical reactions or by oxidation to introduce further diversity, although this is a more challenging synthetic route. The C8-methoxy group can be cleaved to an 8-hydroxy group, which can then be used as a point for ether or ester linkages, adding another layer of diversification.

These strategies allow medicinal chemists to systematically modify the quinoline core, tuning its properties to optimize potency, selectivity, and pharmacokinetic profiles.

Explorations in the Design of Novel Chemical Entities based on Quinoline

The design of novel chemical entities (NCEs) often begins with a promising molecular scaffold, and this compound serves this role effectively. Its utility lies in its ability to act as a central framework upon which functional groups responsible for biological activity can be appended.

The synthesis of a related compound, 4-Bromo-6-fluoroquinoline, has been noted as a step in preparing linrodostat, an inhibitor of indoleamine 2,3-dioxygenase for cancer treatment, highlighting the industrial relevance of bromo-substituted quinolines as key intermediates in the synthesis of complex active pharmaceutical ingredients. ossila.com By analogy, this compound provides a robust and adaptable platform for similar explorations in the rational design of new therapeutic agents.

Contributions to Materials Science Research

Development of Photoluminescent Materials and Dyes

A comprehensive review of scientific literature did not yield specific research detailing the application of this compound in the development of photoluminescent materials, dyes, Organic Light-Emitting Diodes (OLEDs), or solar cells.

However, the broader class of quinoline derivatives has been a significant focus of research in materials science for these applications. Quinoline-based structures are recognized for their excellent electron transport and optoelectronic properties, making them valuable in the OLED market. ingentaconnect.com Researchers have synthesized various quinoline derivatives that serve as efficient luminescent materials, particularly for green and blue light emission, which is crucial for developing high-resolution displays and energy-efficient lighting solutions. ingentaconnect.com For instance, certain pyrazoloquinoline derivatives have been investigated for their strong emissive properties, predominantly in the blue and green spectra, and have been incorporated into OLED devices. researchgate.net The modification of the quinoline structure allows for tuning of the emission spectrum and other physical properties, demonstrating the versatility of the quinoline scaffold in creating materials for optoelectronic applications. scilit.com

Design of Molecular Sensors and Probes

There is no specific information available in the reviewed literature regarding the use of this compound in the design of molecular sensors or probes.

Nevertheless, the quinoline scaffold is a well-established component in the development of fluorescent chemosensors. Quinoline-containing compounds, which may initially have weak fluorescence, can form highly fluorescent complexes upon binding with various metal ions. This property has been exploited to create highly selective and sensitive sensors for detecting ions such as Zn²⁺ in biological and environmental samples. The design of these sensors often involves modifying the quinoline structure to enhance selectivity and photophysical properties, enabling applications in bio-imaging and real-time analysis.

Agrochemical Research Applications of Quinoline Compounds

The quinoline scaffold is a privileged structure in the discovery and development of new agrochemicals due to its broad spectrum of biological activities. acs.orgresearchgate.netbenthamdirect.com While research on this compound for these purposes is not specifically documented, numerous other quinoline derivatives have been extensively studied and developed as fungicides, herbicides, and insecticides. nih.govnih.gov

Fungicidal Activity: Quinoline derivatives have shown significant promise as fungicides against a wide range of plant pathogens. acs.org For example, 8-hydroxyquinoline is a known fungicide. acs.org Research has led to the development of novel quinoline analogs with potent activity against fungi like Sclerotinia sclerotiorum and Botrytis cinerea. nih.govacs.org One study highlighted a derivative, designated Ac12, which exhibited more potent activity against these fungi than the commercial fungicide azoxystrobin (B1666510) and 8-hydroxyquinoline. acs.org The proposed mechanism for some of these compounds involves disrupting the cell membrane of the fungi, leading to increased permeability and the release of cellular contents. acs.org

Herbicidal Activity: Quinoline carboxylic acids are a class of herbicides that mimic the action of the natural plant hormone auxin. wssa.net This disruption of normal plant growth processes makes them effective for controlling undesirable plant growth. google.com Quinclorac is a notable example of a quinoline-carboxylate herbicide. croplife.org.au The mode of action involves affecting cell wall plasticity and nucleic acid metabolism, ultimately leading to uncontrolled growth and plant death. wssa.net

Insecticidal Activity: Research into quinoline derivatives has also yielded compounds with significant insecticidal properties. rsc.org A novel insecticide, Flometoquin, which features a phenoxy-quinoline structure, has demonstrated potent and rapid action against various species of thrips. jst.go.jp Other research has focused on synthesizing quinoline-based hydrazone derivatives, some of which have shown high mortality rates against pests like Spodoptera litura. rsc.org The unique structure of quinoline compounds offers a promising avenue for developing insecticides with potentially new modes of action, which is crucial for managing insecticide resistance. jst.go.jp

Below is a table summarizing the agrochemical activities of selected quinoline compounds based on research findings.

Compound Class/DerivativeTarget Pest/PathogenActivityReference
Quinoline DerivativesPlant Pathogenic FungiFungicidal acs.orgacs.org
Derivative "Ac12"Sclerotinia sclerotiorum, Botrytis cinereaFungicidal acs.org
8-HydroxyquinolineVarious FungiFungicidal acs.org
Quinoline Carboxylic AcidsUndesirable Plants (Weeds)Herbicidal (Auxin Mimic) wssa.netokstate.edu
FlometoquinThrips speciesInsecticidal jst.go.jp
Quinoline-based HydrazonesSpodoptera lituraInsecticidal rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Bromo-8-methoxy-2,6-dimethylquinoline, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via halogenation and alkylation of quinoline precursors. For example, bromination at the 4-position of 8-methoxy-2,6-dimethylquinoline using brominating agents (e.g., NBS or Br₂ in controlled conditions) is critical. Optimization involves adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., DCM or chloroform), and catalyst systems (e.g., Lewis acids like FeBr₃). Pd-catalyzed cross-coupling reactions may also introduce substituents at specific positions . Yield improvements require monitoring reaction progress via TLC or HPLC and quenching side reactions (e.g., over-bromination) with reducing agents.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:

  • NMR (¹H/¹³C): Verify substituent positions (e.g., methoxy at C8, methyl at C2/C6, bromine at C4) and rule out regioisomers.
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 296.04) and isotopic patterns consistent with bromine.
  • HPLC : Assess purity (>95% by area normalization) using reverse-phase columns (C18) with UV detection at λ ≈ 254 nm.
  • Elemental Analysis : Match experimental C/H/N/Br percentages to theoretical values .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks from volatile solvents (e.g., chloroform) or bromine vapors.
  • Waste Disposal : Segregate halogenated waste for incineration or specialized treatment to prevent environmental contamination .

Advanced Research Questions

Q. How do the electronic and steric effects of substituents (Br, OMe, Me) influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing bromine at C4 enhances electrophilicity, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Conversely, the electron-donating methoxy group at C8 may stabilize intermediates via resonance.
  • Steric Effects : Methyl groups at C2/C6 create steric hindrance, requiring bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) to promote coupling efficiency. Computational modeling (DFT) can predict reactive sites and transition states .

Q. What crystallographic insights reveal the supramolecular packing and stability of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction at 150 K shows:

  • Planarity : Non-hydrogen atoms exhibit coplanarity (r.m.s. deviation = 0.0242 Å), favoring π-π stacking.
  • Intermolecular Interactions : Weak C–H⋯π(arene) interactions form 1D chains along the a-axis. No strong hydrogen bonds or π-stacking, suggesting thermal stability arises from van der Waals forces. Refinement parameters (R = 0.028) validate structural accuracy .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts or MS fragmentation) during characterization?

  • Methodological Answer :

  • NMR Discrepancies : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ORCA). Assign ambiguous peaks via 2D NMR (COSY, HSQC).
  • MS Anomalies : Use high-resolution MS (HRMS) to distinguish isotopic clusters (e.g., ⁷⁹Br vs. ⁸¹Br) and rule out adducts. For fragmentation conflicts, perform tandem MS (MS/MS) with collision-induced dissociation (CID) .

Q. What strategies are recommended for designing bioactivity studies targeting Alzheimer’s disease or cancer using this compound derivatives?

  • Methodological Answer :

  • Target Selection : Prioritize derivatives with 8-hydroxyquinoline cores for metal chelation (e.g., Cu²⁺/Zn²⁺ in amyloid plaques) or MMP inhibition.
  • In Vitro Assays : Test neuroprotective effects in SH-SY5Y cells or anti-proliferative activity in tumor cell lines (IC₅₀ determination via MTT assay).
  • Radiohalogenation : Replace Br with ¹⁸F or ¹²³I for PET/SPECT imaging of biodistribution .

Q. How can computational methods (e.g., MD simulations, QSAR) complement experimental studies of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., acetylcholinesterase) to identify key interactions (e.g., hydrophobic pockets near C2/C6 methyl groups).
  • QSAR Models : Correlate substituent electronic parameters (σ, π) with bioactivity data to guide derivative design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.